molecular formula C7H14N2O2 B2892764 N'-hydroxy-1-methoxycyclopentane-1-carboximidamide CAS No. 1567534-10-4

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide

Cat. No.: B2892764
CAS No.: 1567534-10-4
M. Wt: 158.201
InChI Key: MHCCEHOHBXVCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves several steps. One common method includes the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. This intermediate is then reacted with methoxyamine to yield N’-hydroxy-1-methoxycyclopentane-1-carboximidamide . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound may also interact with proteins and other biomolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(6(8)9-10)4-2-3-5-7/h10H,2-5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCCEHOHBXVCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCCC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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